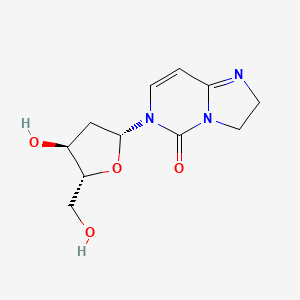
10-Phenylacridine-9(10H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenylacridine-9(10H)-thione is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents. The thione derivative of 10-phenylacridine introduces a sulfur atom, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylacridine-9(10H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base, followed by cyclization to form the acridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated acridine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Phenylacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 10-Phenylacridine-9(10H)-thione in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. The sulfur atom in the thione group can also interact with various enzymes and proteins, inhibiting their function and contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound, known for its anticancer properties.
9-Phenylacridine: Similar structure but lacks the thione group, resulting in different chemical and biological properties.
Acridine Orange: A derivative used as a fluorescent dye in biological staining.
Uniqueness: 10-Phenylacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17435-20-0 |
|---|---|
Molekularformel |
C19H13NS |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
10-phenylacridine-9-thione |
InChI |
InChI=1S/C19H13NS/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
InChI-Schlüssel |
MYCFWWWVHOICQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


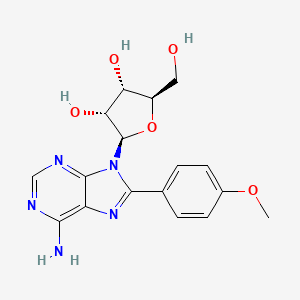
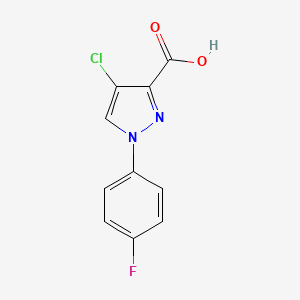




![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
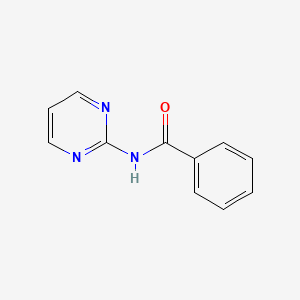
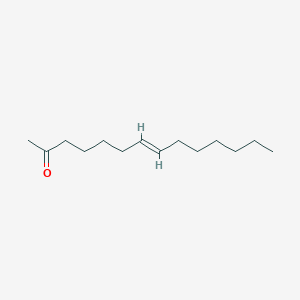
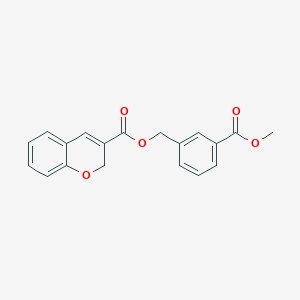
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)
![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)
